

RN486 cytotoxicity concentration range

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Compound Focus: RN486

CAS No.: 1242156-23-5

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Frequently Asked Questions

- **What is the primary mechanism of action of RN486?** RN486 is a potent, selective, and reversible Bruton's Tyrosine Kinase (BTK) inhibitor. Its primary reported IC50 for BTK enzyme inhibition is 4 nM [1].
- **Does RN486 have off-target effects relevant to cancer research?** Yes, studies indicate that RN486 has significant off-target effects on key ATP-Binding Cassette (ABC) transporters. It has been shown to reverse Multidrug Resistance (MDR) mediated by both ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein) transporters [2] [3] [4].
- **What is a common issue if my reversal experiment with RN486 shows no effect?** A potential cause is the "Hook Effect," which is common with bifunctional molecules. At very high concentrations, RN486 may form separate binary complexes with the target protein and the E3 ligase instead of the desired ternary complex, reducing its efficacy [5]. It is crucial to test a wide range of non-toxic concentrations.

Cytotoxicity & Working Concentration Data

The table below summarizes the key cytotoxicity data and effective concentration ranges for RN486 from recent scientific literature.

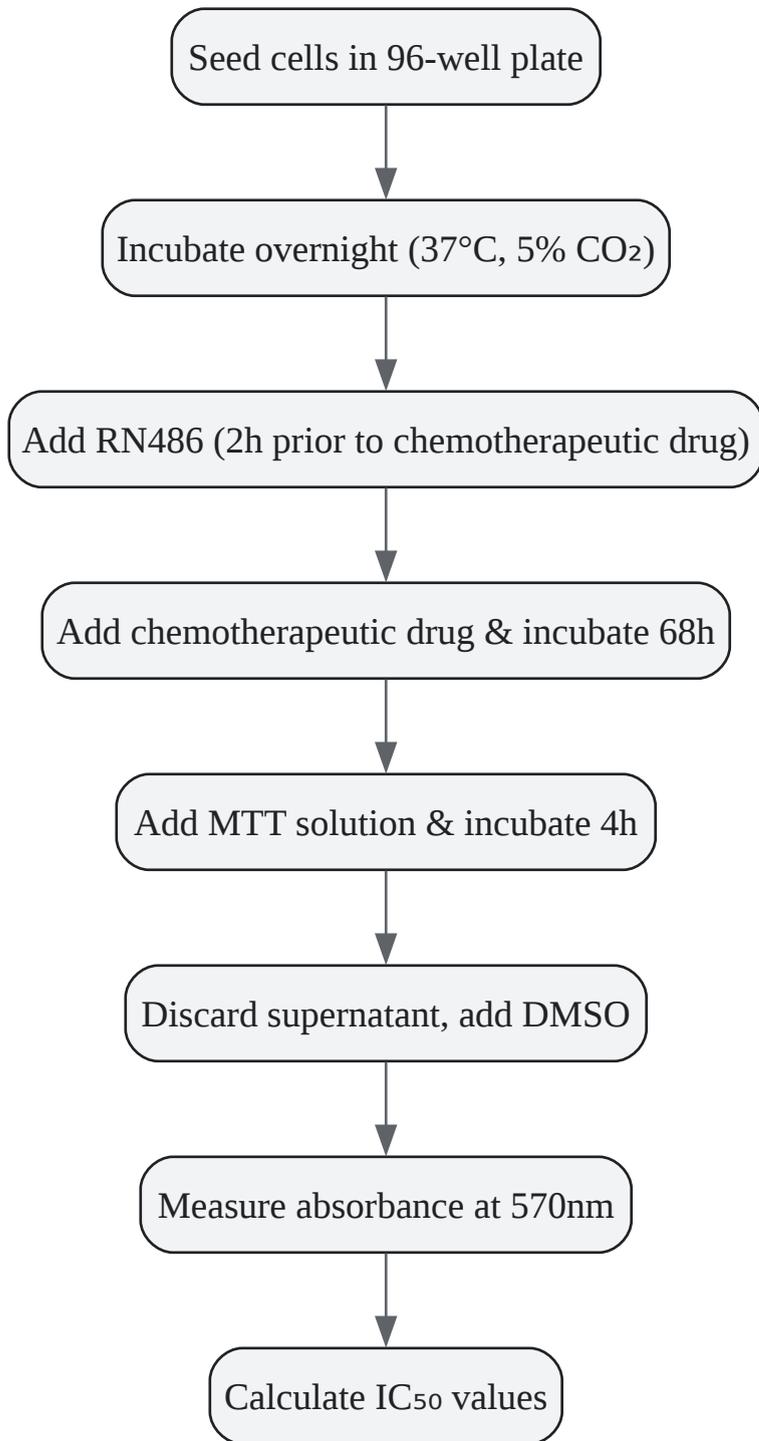
Cell Line / Context	Reported Cytotoxicity (IC ₅₀)	Effective Reversal Concentration	Key Findings
General Cytotoxicity	Not explicitly stated	N/A	Non-toxic concentrations used for reversal experiments are typically $\leq 3 \mu\text{M}$ [2].
ABCG2-mediated MDR (NCI-H460/MX20, S1-M1-80 cells)	No significant toxicity at tested concentrations	0.3 μM, 1 μM, 3 μM	Re-sensitized cells to substrate drugs (e.g., mitoxantrone, topotecan) by inhibiting ABCG2 efflux function [2].
ABCB1-mediated MDR (KB-C2, HEK293/ABCB1 cells)	No significant toxicity at tested concentrations	0.3 μM, 1 μM, 3 μM	Re-sensitized cells to paclitaxel and doxorubicin by attenuating ABCB1 drug efflux activity [3] [4].

Core Experimental Protocols

MTT Assay for Cytotoxicity and Reversal Effect

This is the standard method used to determine **RN486**'s cytotoxicity and its ability to reverse multidrug resistance [2] [6] [3].

Workflow Overview



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Key Parameters

- **Cell Seeding Density:** (5 × 10³) cells per well in 160 µL medium [6] [3].
- **RN486 Pre-treatment:** Add **RN486 2 hours before** the chemotherapeutic drug [2] [6].
- **MTT Solution:** 4 mg/mL [6] [3].

- **Solubilization:** Use DMSO to dissolve the formazan crystals [6].

Investigating the Mechanism of ABC Transporter Inhibition

The following diagram illustrates the mechanistic workflow for studying how **RN486** overcomes multidrug resistance.

Key Findings from Mechanistic Studies:

- **ABCG2:** **RN486** increases drug accumulation by inhibiting the efflux function of ABCG2, down-regulates its protein expression, and inhibits its ATPase activity [2].
- **ABCB1:** **RN486** attenuates the drug efflux activity of ABCB1 but does not alter its protein expression level or cellular location. It can stimulate ABCB1 ATPase activity at high concentrations [3] [4].

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
No reversal effect observed.	RN486 concentration is too high, causing the Hook Effect [5].	Titrate the concentration of RN486. Use lower doses (e.g., 0.3 - 3 μ M) as effective reversal is achieved at non-toxic concentrations [2].
Precipitation of RN486 in solution.	Poor solubility or improper preparation.	Prepare a fresh stock solution in DMSO. The maximum solubility in DMSO is 62 mg/mL (102.19 mM) [1].
High cytotoxicity in parental cell lines.	Off-target toxicity at used concentration.	Confirm the purity of the compound and ensure you are using the lowest effective concentration based on cytotoxicity assays in your specific cell lines.
Inconsistent results in efflux assays.	Inconsistent cell handling or lysis.	Standardize the cell density, drug incubation time, and thoroughly lysing cells for radioactive counting [2].

Key Technical Notes

- **Solubility:** **RN486** has high solubility in DMSO (62 mg/mL) but is insoluble in water or ethanol [1].
- **Positive Controls:** For reversal experiments, Ko143 (for ABCG2) and verapamil (for ABCB1) are commonly used as positive control inhibitors [2] [3].
- **Molecular Interactions:** Molecular docking studies suggest **RN486** binds strongly to the substrate-binding sites of both ABCG2 and ABCB1 transporters, directly interfering with their function [2] [3].

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